molecular formula C13H19N3O2 B1311554 tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate CAS No. 159016-22-5

tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate

Cat. No. B1311554
CAS RN: 159016-22-5
M. Wt: 249.31 g/mol
InChI Key: OFHSGIRZKLLPRM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate, also known as TBEPH, is a synthetic compound that is used in a variety of applications. It is a derivative of hydrazinecarboxylate and is composed of an amide group, an aromatic ring, and a tert-butyl group. TBEPH has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TBEPH.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Mcl-1 Antagonists : Bhat et al. (2019) synthesized tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and similar compounds as possible Mcl-1 antagonists. They confirmed the trans-nature of the double bond in these compounds and performed theoretical calculations that showed good compliance with experimental data. Molecular docking suggested moderate binding efficiency of the compounds against Mcl-1 protein (Bhat et al., 2019).

Solvent Effects and Electron Transfer

  • Charge Transfer Bands of Nitrogen-Centered Intervalence Compounds : Nelsen et al. (2001) studied the solvent effects on charge transfer bands of nitrogen-centered intervalence compounds, including tert-butyl-3-phenyl-2,3-diazabicyclo[2.2.2]octyl-containing units. They found that solvent reorganization energy played a significant role in these effects (Nelsen et al., 2001).

Biological and Insecticidal Activity

  • Insect Growth Regulators : Oikawa et al. (1994) studied the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines against the rice stem borer. They found that the hydrophobicity of substituents was generally favorable, but the bulkiness was unfavorable in certain positions (Oikawa et al., 1994).

Polymer Chemistry

  • Fluorinated Polyimides : Yang et al. (2006) synthesized novel fluorinated polyimides using a tert-butyl-containing diamine monomer. These polymers exhibited good solubility, tensile strength, and thermal stability, with potential applications in materials science (Yang et al., 2006).

Synthetic Chemistry

  • Versatile Reagent for Alcohol Conversion : Brosse et al. (2000) developed an efficient method for converting alcohols to substituted hydrazines using N-tert-butoxycarbonylaminophthalimide. This method could be significant for various synthetic chemistry applications (Brosse et al., 2000).

properties

IUPAC Name

tert-butyl N-[(Z)-(1-amino-2-phenylethylidene)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSGIRZKLLPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/CC1=CC=CC=C1)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175444
Record name 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159016-22-5
Record name 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159016-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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